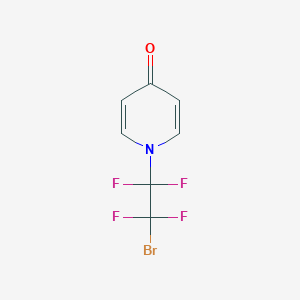
4-Pyridone-N-tetrafluorobromoethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridone-N-tetrafluorobromoethane is a fluorinated pyridone derivative. Fluorinated compounds are known for their unique properties, such as increased metabolic stability and lipophilicity, making them valuable in various fields, including pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the light-mediated perfluoroalkylation using Langlois’ reagent (sodium trifluoromethylsulfinate), which proceeds without the need for photocatalysts or additives . This method allows for the functionalization of pyridones under mild conditions.
Industrial Production Methods
Industrial production of fluorinated pyridones often involves the chlorination and subsequent fluorination of methylated pyridines, followed by transformation into pyridones . This process is scalable and suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyridone-N-tetrafluorobromoethane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include Langlois’ reagent for perfluoroalkylation and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, perfluoroalkylation can introduce perfluoroalkyl groups into the pyridone ring, enhancing its properties .
Aplicaciones Científicas De Investigación
4-Pyridone-N-tetrafluorobromoethane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Pyridone-N-tetrafluorobromoethane involves its interaction with molecular targets through its fluorinated and brominated functional groups. These interactions can modulate various biological pathways, although specific targets and pathways may vary depending on the application .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoropyridone: Another fluorinated pyridone with similar properties.
Trifluoromethylpyridines: Compounds with trifluoromethyl groups that share some properties with 4-Pyridone-N-tetrafluorobromoethane.
Uniqueness
This compound is unique due to the presence of both fluorine and bromine atoms, which impart distinct electronic effects and reactivity compared to other fluorinated pyridones .
Propiedades
IUPAC Name |
1-(2-bromo-1,1,2,2-tetrafluoroethyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4NO/c8-6(9,10)7(11,12)13-3-1-5(14)2-4-13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHZRXVRIKHUCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=CC1=O)C(C(F)(F)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
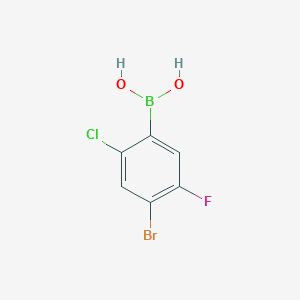
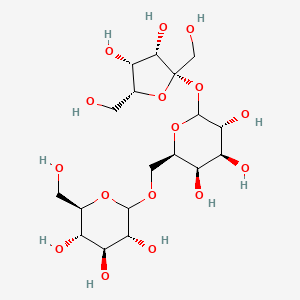
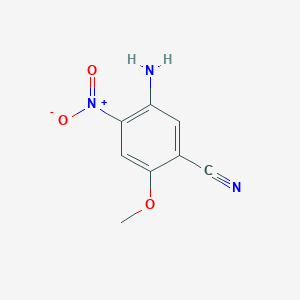
![N-methylspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B8118680.png)
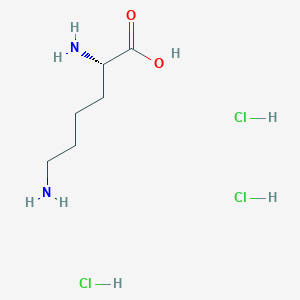

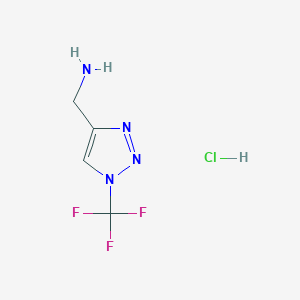


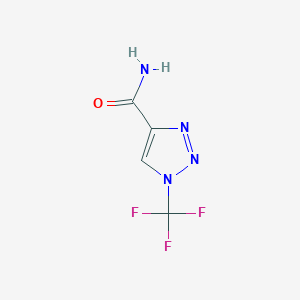
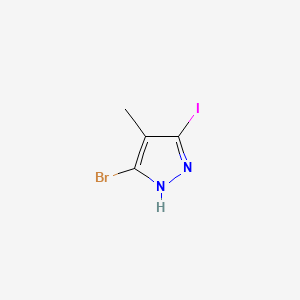
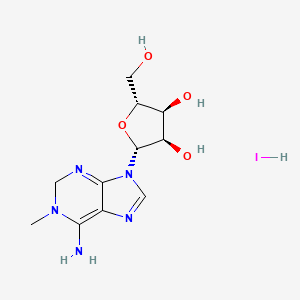

![8-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoic acid](/img/structure/B8118787.png)
